Corytuberine

Descripción

Corytuberine has been reported in Magnolia officinalis, Neolitsea konishii, and other organisms with data available.

structure

Structure

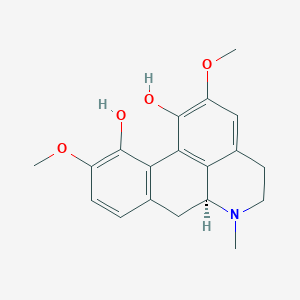

2D Structure

3D Structure

Propiedades

IUPAC Name |

(6aS)-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,11-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-20-7-6-11-9-14(24-3)19(22)17-15(11)12(20)8-10-4-5-13(23-2)18(21)16(10)17/h4-5,9,12,21-22H,6-8H2,1-3H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFUDAOCYRYAKQ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199649 | |

| Record name | Corytuberine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517-56-6 | |

| Record name | (+)-Corytuberine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Corytuberine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Corytuberine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CORYTUBERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YJ94A3D8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Corytuberine mechanism of action in neuronal pathways

An In-Depth Technical Guide on the Core Mechanism of Action of Corytuberine in Neuronal Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a naturally occurring aporphine (B1220529) alkaloid that exhibits significant activity within the central nervous system (CNS). Pharmacological evidence points to a multi-target mechanism of action, primarily involving agonism at dopamine (B1211576) receptors and interaction with the opioid system. In vivo studies in murine models reveal that this compound induces prostereotypic behaviors, suggesting a direct or indirect activation of dopaminergic pathways, distinguishing it from other neuroleptic-like aporphine alkaloids. Furthermore, its antinociceptive effects are sensitive to naloxone (B1662785) antagonism, indicating a clear engagement with opioid receptors. This guide provides a detailed overview of the inferred neuronal mechanisms, relevant signaling pathways, and the comprehensive experimental procedures required to fully elucidate its molecular interactions and functional consequences.

Inferred Mechanisms of Action and Neuronal Pathways

Based on behavioral pharmacology, the primary neuronal effects of this compound can be attributed to its interaction with dopaminergic and opioidergic systems.

Dopaminergic System Modulation

The most compelling evidence for this compound's mechanism comes from its distinct effects on motor behavior. Unlike related aporphine alkaloids such as bulbocapnine, which antagonize apomorphine-induced stereotypy, this compound is described as prostereotypic[1]. Apomorphine (B128758) is a classic non-selective dopamine receptor agonist, and the induction of stereotyped behaviors (e.g., repetitive gnawing, licking) is a hallmark of potent, direct stimulation of postsynaptic dopamine receptors, particularly within the nigrostriatal pathway[2][3][4].

That this compound does not antagonize but rather promotes these behaviors strongly suggests it acts as a dopamine receptor agonist or a positive allosteric modulator . This action likely involves direct binding to and activation of D1-like and/or D2-like receptors on medium spiny neurons in the striatum.

-

D1-like Receptor (D₁/D₅) Pathway: Activation of D₁ receptors, which are coupled to the Gαs/olf family of G-proteins, stimulates adenylyl cyclase (AC). This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), subsequent activation of Protein Kinase A (PKA), and phosphorylation of downstream targets like the transcription factor CREB (cAMP response element-binding protein) and DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa)[5][6]. This pathway is generally associated with excitatory effects and facilitates neurotransmission in the "direct" pathway of the basal ganglia.

-

D2-like Receptor (D₂/D₃/D₄) Pathway: Activation of D₂ receptors, coupled to Gαi/o G-proteins, has the opposite effect: it inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels[5]. This signaling cascade is central to the function of the "indirect" pathway and typically mediates inhibitory effects on neuronal activity and neurotransmitter release.

The prostereotypic effect of this compound suggests a dominant or co-operative action on these pathways to facilitate dopamine-mediated motor programs.

Opioidergic System Modulation

This compound also demonstrates clear antinociceptive (analgesic) properties. Crucially, this effect is inhibited by naloxone, a non-selective opioid receptor antagonist[1]. This strongly implicates the opioid system as a secondary mechanism of action. Naloxone has the highest affinity for the μ-opioid receptor (MOR), suggesting that this compound may act as an agonist at this receptor subtype.

Activation of μ-opioid receptors, which are also coupled to Gαi/o G-proteins, leads to:

-

Inhibition of adenylyl cyclase, reducing cAMP levels.

-

Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability.

-

Inhibition of voltage-gated calcium channels, reducing neurotransmitter release from presynaptic terminals.

These actions, occurring in key pain-processing regions of the brain and spinal cord, collectively produce analgesia.

Quantitative Data Summary

While specific binding affinities for this compound are not available, the following table summarizes its key in vivo pharmacological effects as observed in mice[1]. For context, a second table provides binding affinities for the structurally related and well-characterized aporphine alkaloid, apomorphine[7].

Table 1: Summary of In Vivo Pharmacological Effects of this compound

| Pharmacological Effect | Observation in Murine Model | Inferred Mechanism | Reference |

|---|---|---|---|

| Stereotyped Behavior | Prostereotypic (does not antagonize apomorphine-induced stereotypy) | Dopamine Receptor Agonism | [1] |

| Nociception | Antinociceptive (analgesic) effect observed in hot plate test | Opioid and/or Adrenergic Modulation | [1] |

| Naloxone Challenge | Antinociceptive effect is inhibited by naloxone | Opioid Receptor Agonism | [1] |

| Convulsant Activity | Proconvulsant (in contrast to other tested aporphines) | Unknown; potentially complex interaction with GABAergic or glutamatergic systems | [1] |

| General CNS Effects | Palpebral ptosis, catalepsy, hypothermia | General CNS depression, likely via dopaminergic/other systems |[1] |

Table 2: Contextual Dopamine Receptor Binding Affinities of Apomorphine

| Compound | D₁ (Kᵢ, nM) | D₂ (Kᵢ, nM) | D₃ (Kᵢ, nM) | D₄ (Kᵢ, nM) | D₅ (Kᵢ, nM) | Reference |

|---|

| Apomorphine | 484 | 52 | 26 | 4.37 | 188.9 |[7] |

Detailed Experimental Protocols

To quantitatively determine the binding affinity, functional potency, and neuronal effects of this compound, the following standard experimental protocols would be employed.

Protocol: Competitive Radioligand Binding Assay for Dopamine D₂ Receptor Affinity (Kᵢ)

This protocol describes how to determine the inhibitory constant (Kᵢ) of this compound for the human D₂ dopamine receptor expressed in a stable cell line (e.g., HEK293 or CHO cells).

Materials:

-

HEK293-hD₂ cell membrane preparation

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

-

Radioligand: [³H]Spiperone or [³H]Raclopride (a D₂ antagonist)

-

Non-specific determinant: Haloperidol (10 µM final concentration)

-

Test Compound: this compound dissolved in DMSO, then serially diluted in Assay Buffer

-

96-well plates, scintillation vials, liquid scintillation cocktail, filter mats (GF/B), cell harvester, and scintillation counter.

Methodology:

-

Preparation: Thaw the HEK293-hD₂ membrane preparation on ice. Homogenize gently in ice-cold Assay Buffer to a final concentration of 10-20 µg protein per well.

-

Assay Plate Setup: To each well of a 96-well plate, add in order:

-

50 µL of Assay Buffer (for total binding) OR 50 µL of 10 µM Haloperidol (for non-specific binding).

-

50 µL of serially diluted this compound (typically from 10⁻¹¹ M to 10⁻⁵ M).

-

50 µL of [³H]Spiperone at a final concentration near its Kₑ (e.g., 0.2-0.5 nM).

-

50 µL of the membrane homogenate.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to allow the binding reaction to reach equilibrium.

-

Harvesting: Rapidly terminate the reaction by vacuum filtration through a GF/B filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

-

Quantification: Punch out the filter discs for each well into scintillation vials. Add 4-5 mL of scintillation cocktail to each vial. Allow vials to sit for at least 4 hours in the dark.

-

Data Analysis: Count the radioactivity (in disintegrations per minute, DPM) in a scintillation counter.

-

Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a one-site competition curve using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Protocol: Whole-Cell Patch-Clamp Electrophysiology on Striatal Medium Spiny Neurons (MSNs)

This protocol assesses the functional effect of this compound on the membrane potential and excitability of individual neurons that express dopamine receptors.

Materials:

-

Acute brain slice preparation from a rodent model (e.g., mouse or rat).

-

Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂/5% CO₂.

-

Internal solution for patch pipette (K-gluconate based).

-

Patch-clamp amplifier, micromanipulator, and data acquisition system.

-

Microscope with DIC optics.

-

Test Compound: this compound dissolved in aCSF.

Methodology:

-

Slice Preparation: Prepare 250-300 µm thick coronal slices containing the striatum from a rodent brain in ice-cold, oxygenated slicing solution. Allow slices to recover in aCSF at 32-34°C for at least 1 hour.

-

Recording: Transfer a slice to the recording chamber on the microscope stage, continuously perfusing with oxygenated aCSF at near-physiological temperature.

-

Cell Targeting: Visualize MSNs in the dorsal striatum using DIC optics.

-

Patching: Approach a target neuron with a glass micropipette (3-6 MΩ resistance) filled with internal solution. Form a high-resistance (>1 GΩ) seal (a "giga-seal") and then rupture the cell membrane to achieve whole-cell configuration.

-

Current-Clamp Recordings:

-

Record the resting membrane potential of the neuron.

-

Apply a series of depolarizing current steps to elicit action potentials and establish a baseline firing rate and pattern.

-

Bath-apply this compound (e.g., 1-10 µM) to the slice via the perfusion system.

-

After a stable effect is observed, repeat the current injection steps.

-

-

Data Analysis: Analyze changes in resting membrane potential, input resistance, action potential threshold, and the frequency of action potentials fired in response to current injections. An agonist effect at D₂-like receptors would be expected to cause hyperpolarization and a decrease in excitability, while a D₁-like agonist effect might cause depolarization or complex changes in firing patterns.

Protocol: cAMP Accumulation Assay

This functional assay determines whether this compound acts as an agonist or antagonist at Gs- or Gi-coupled receptors.

Materials:

-

HEK293 or CHO cells stably expressing the receptor of interest (e.g., hD₁ or hD₂).

-

Assay medium containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

Forskolin (an adenylyl cyclase activator, used for studying Gi-coupled receptors).

-

Test Compound: this compound.

-

A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Methodology (for a Gs-coupled receptor like D₁):

-

Cell Plating: Plate the hD₁-expressing cells in a 96-well plate and grow to confluency.

-

Stimulation: Replace the culture medium with assay medium (containing IBMX) and add increasing concentrations of this compound.

-

Incubation: Incubate for 15-30 minutes at 37°C.

-

Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a dose-response curve to determine the EC₅₀ (concentration for 50% maximal effect) and Eₘₐₓ (maximal effect). A robust increase in cAMP indicates agonist activity.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a bioactive aporphine alkaloid with a multimodal mechanism of action centered on dopamine and opioid receptor agonism. Its prostereotypic profile distinguishes it from many related neuroleptic compounds and indicates a potential for direct stimulation of central dopaminergic pathways. Concurrently, its naloxone-reversible analgesic properties confirm its activity within the opioid system.

However, a significant knowledge gap remains regarding its precise molecular interactions. The immediate priorities for future research should be:

-

Quantitative Receptor Profiling: Conducting comprehensive competitive binding assays to determine the Kᵢ values of this compound against a full panel of CNS receptors, including all dopamine, opioid, serotonin, and adrenergic subtypes.

-

Functional Characterization: Performing functional assays (e.g., cAMP accumulation, calcium mobilization, receptor internalization) to determine its efficacy (EC₅₀, Eₘₐₓ) and classify it as a full, partial, or biased agonist at its primary targets.

-

Electrophysiological Studies: Using patch-clamp electrophysiology to understand its direct effects on the excitability of identified neuronal populations, such as striatal medium spiny neurons.

-

In Vivo Target Engagement: Employing techniques like in vivo microdialysis to measure how this compound modulates the release of dopamine, serotonin, and other neurotransmitters in specific brain regions of awake, behaving animals.

A thorough characterization using these standard preclinical methodologies is essential to fully unlock the therapeutic potential and understand the complete pharmacological profile of this compound for drug development professionals.

References

- 1. Neuroleptic-like, anticonvulsant and antinociceptive effects of aporphine alkaloids: bulbocapnine, this compound, boldine and glaucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apomorphine stereotypies and transmitter mechanisms in the striatum. I. Changes in the apomorphine stereotypies caused by drugs acting on the GABA-ergic, dopaminergic and cholinergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of penfluridol and other drugs on apomorphine-induced stereotyped behavior in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Changes in apomorphine-induced stereotypy as a result of subacute neuroleptic treatment correlates with increased D-2 receptors, but not with increases in D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms Underlying Differential D1 versus D2 Dopamine Receptor Regulation of Inhibition in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. D1 and D2 dopamine receptor function in the striatum: coactivation of D1- and D2-dopamine receptors on separate populations of neurons results in potentiated immediate early gene response in D1-containing neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-corytuberine Synthase and its Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-corytuberine synthase, also known as CYP80G2, is a pivotal cytochrome P450 enzyme in the biosynthesis of aporphine (B1220529) alkaloids, a class of benzylisoquinoline alkaloids (BIAs) with diverse pharmacological activities. This guide provides a comprehensive overview of (S)-corytuberine synthase, its role in the magnoflorine (B1675912) biosynthetic pathway, and detailed methodologies for its study. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, synthetic biology, and drug development in their efforts to understand and engineer the biosynthesis of these valuable compounds.

Introduction to (S)-corytuberine Synthase (CYP80G2)

(S)-corytuberine synthase (EC 1.14.19.51) is a cytochrome P450-dependent monooxygenase that catalyzes the intramolecular C-C phenol (B47542) coupling of (S)-reticuline to form the aporphine alkaloid (S)-corytuberine.[1][2][3][4] This reaction is a critical step in the biosynthesis of magnoflorine and other related aporphine alkaloids in various plant species, including Coptis japonica.[1][4][5] The enzyme is specific for its substrate, (S)-reticuline, and requires NADPH and molecular oxygen as co-factors.[1][4]

Systematic Name: (S)-reticuline,NADPH:oxygen oxidoreductase (C-C phenol-coupling; (S)-corytuberine-forming)[2][3]

Reaction: (S)-reticuline + [reduced NADPH—hemoprotein reductase] + O₂ = (S)-corytuberine + [oxidized NADPH—hemoprotein reductase] + 2 H₂O[2][3]

The Magnoflorine Biosynthetic Pathway

The biosynthesis of magnoflorine is a multi-step enzymatic pathway that begins with the amino acid L-tyrosine.[5][6] (S)-reticuline serves as a crucial branch-point intermediate in the biosynthesis of numerous BIAs. The pathway to magnoflorine proceeds from (S)-reticuline via the action of (S)-corytuberine synthase and subsequent N-methylation.

Quantitative Data

Quantitative characterization of enzymes is crucial for understanding their function and for applications in metabolic engineering. The following tables summarize the available quantitative data for key enzymes in the magnoflorine pathway.

Table 1: Kinetic Parameters of (S)-corytuberine Synthase (CYP80G2)

| Substrate | Km (µM) | Vmax | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Organism | Reference |

| (S)-Reticuline | Data not available | Data not available | Data not available | Data not available | Coptis japonica | [1][4] |

Table 2: Substrate Specificity of Reticuline N-Methyltransferase (RNMT) from Papaver somniferum

| Substrate | Relative Activity (%) |

| (S)-Reticuline | 100 |

| (R)-Reticuline | ~80 |

| (S)-Corytuberine | ~75 |

Note: This table provides a qualitative representation of substrate preference. The enzyme also shows activity towards other benzylisoquinoline and aporphine alkaloids.[1][5]

Table 3: General Properties of Plant Cytochrome P450 Enzymes

| Parameter | Typical Range |

| Optimal pH | 7.0 - 8.0 |

| Optimal Temperature | 25 - 37 °C |

Note: This table provides a general range for plant P450 enzymes and may not be specific to CYP80G2. The optimal conditions for a specific enzyme should be determined experimentally.[7][8][9]

Experimental Protocols

Heterologous Expression and Purification of (S)-corytuberine Synthase (CYP80G2) in Pichia pastoris

This protocol is adapted from general procedures for the expression of cytochrome P450 enzymes in Pichia pastoris.[10][11][12][13][14]

1. Gene Synthesis and Cloning:

-

Synthesize the coding sequence of CYP80G2 from Coptis japonica (GenBank accession number AB288053) with codon optimization for P. pastoris.

-

Clone the synthesized gene into a suitable P. pastoris expression vector (e.g., pPICZα A) under the control of the AOX1 promoter.

2. Transformation of P. pastoris

-

Linearize the expression vector and transform it into a suitable P. pastoris strain (e.g., X-33 or GS115) by electroporation.

-

Select for positive transformants on YPDS plates containing the appropriate antibiotic (e.g., Zeocin™).

3. Protein Expression:

-

Inoculate a single colony of a positive transformant into BMGY medium and grow at 30°C with vigorous shaking until the OD₆₀₀ reaches 2-6.

-

Harvest the cells by centrifugation and resuspend in BMMY medium containing 0.5% methanol (B129727) to induce protein expression.

-

Continue incubation at 28-30°C with shaking for 48-72 hours, adding methanol to a final concentration of 0.5% every 24 hours.

4. Microsome Preparation:

-

Harvest the yeast cells by centrifugation.

-

Resuspend the cell pellet in breaking buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA, 0.6 M sorbitol, and protease inhibitors).

-

Disrupt the cells using glass beads or a high-pressure homogenizer.

-

Centrifuge the lysate at low speed to remove cell debris.

-

Pellet the microsomal fraction from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour).

-

Resuspend the microsomal pellet in a minimal volume of storage buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 20% glycerol).

5. (Optional) Solubilization and Purification:

-

Solubilize the microsomal membrane proteins using a detergent (e.g., sodium cholate).

-

Purify the His-tagged CYP80G2 protein using immobilized metal affinity chromatography (IMAC).

Enzyme Assay for (S)-corytuberine Synthase Activity

This protocol is a generalized assay for cytochrome P450 enzymes and should be optimized for CYP80G2.

1. Reaction Mixture:

-

Prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 7.5)

-

1-10 µM (S)-reticuline (substrate)

-

1 mM NADPH

-

Microsomal preparation containing CYP80G2 (or purified enzyme)

-

2. Reaction Procedure:

-

Pre-incubate the reaction mixture (without NADPH) at 30°C for 5 minutes.

-

Initiate the reaction by adding NADPH.

-

Incubate at 30°C for a defined period (e.g., 30-60 minutes) with gentle shaking.

-

Stop the reaction by adding an equal volume of a quenching solvent (e.g., methanol or ethyl acetate).

3. Product Extraction and Analysis:

-

Extract the product, (S)-corytuberine, with an organic solvent (e.g., ethyl acetate).

-

Evaporate the organic solvent and redissolve the residue in a suitable solvent for analysis.

-

Analyze the formation of (S)-corytuberine by HPLC or LC-MS.

HPLC Method for Analysis of (S)-Reticuline and (S)-Corytuberine

This is a representative HPLC method that may require optimization.[15][16][17][18]

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).

-

Example Gradient: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B.

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 280 nm

-

Injection Volume: 10-20 µL

-

Quantification: Use standard curves of purified (S)-reticuline and (S)-corytuberine.

Conclusion

(S)-corytuberine synthase (CYP80G2) is a key enzyme in the biosynthesis of magnoflorine, catalyzing a unique intramolecular C-C phenol coupling reaction. While the overall biosynthetic pathway is well-established, a detailed quantitative understanding of CYP80G2's enzymatic properties remains an area for future research. The protocols and information provided in this guide offer a solid foundation for researchers to further investigate this important enzyme and its potential applications in the biotechnological production of valuable aporphine alkaloids. Further studies to elucidate the kinetic parameters and optimal reaction conditions for CYP80G2 will be instrumental in advancing the field of plant metabolic engineering and synthetic biology.

References

- 1. researchgate.net [researchgate.net]

- 2. enzyme-database.org [enzyme-database.org]

- 3. EC 1.14.19.51 [iubmb.qmul.ac.uk]

- 4. Molecular cloning and characterization of CYP80G2, a cytochrome P450 that catalyzes an intramolecular C-C phenol coupling of (S)-reticuline in magnoflorine biosynthesis, from cultured Coptis japonica cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel findings to the biosynthetic pathway of magnoflorine and taspine through transcriptomic and metabolomic analysis of Croton draco (Euphorbiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tyrosine biosynthesis, metabolism, and catabolism in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsisinternational.org [rsisinternational.org]

- 8. mdpi.com [mdpi.com]

- 9. Characterization of a thermophilic cytochrome P450 of the CYP203A subfamily from Binh Chau hot spring in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Heterologous Protein Expression in Pichia pastoris: Latest Research Progress and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pichia pastoris: A highly successful expression system for optimal synthesis of heterologous proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Expression of heterologous proteins in Pichia pastoris: a useful experimental tool in protein engineering and production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 14. scispace.com [scispace.com]

- 15. Detection and determination of reticuline and N-methylcoculaurine in the Annonaceae family using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitative HPLC method for determining two of the major active phthalides from Ligusticum porteri roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Corytuberine: A Technical Guide to its Biological Sources and Isolation for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corytuberine, a prominent member of the aporphine (B1220529) class of isoquinoline (B145761) alkaloids, has garnered significant scientific interest due to its diverse pharmacological potential. This technical guide provides a comprehensive overview of the biological origins of this compound, detailing the key plant families and species in which it is found. Furthermore, this document outlines detailed methodologies for the extraction, isolation, and purification of this compound from these natural sources. Quantitative data on alkaloid content from various species are presented to aid in the selection of source materials. Additionally, this guide illustrates a representative experimental workflow for its isolation, providing a practical framework for laboratory application.

Biological Sources of this compound

This compound is distributed across a range of plant families, with notable concentrations found in the Papaveraceae, Menispermaceae, and Rhamnaceae families. The primary genera known to produce this alkaloid are Corydalis, Stephania, and Ziziphus. Other reported sources include species from the genera Magnolia, Neolitsea, Caulophyllum, and Xylopia. The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, and geographical location. Tubers and rhizomes are often the richest sources of this compound.

| Plant Family | Genus | Species | Plant Part | Reported this compound and/or Total Alkaloid Content |

| Papaveraceae | Corydalis | Corydalis dasyptera | Tubers | Contains this compound[1] |

| Corydalis edulis | Tubers | A known source of this compound[2] | ||

| Corydalis cava | Tubers | A source of various isoquinoline alkaloids, including this compound-related compounds[3] | ||

| Corydalis yanhusuo | Tubers | Contains a complex mixture of alkaloids | ||

| Menispermaceae | Stephania | Stephania glabra | Tubers | Tubers contain approximately 3-4% total alkaloids[4][5] |

| Stephania kwangsiensis | Tubers | Contains a variety of alkaloids | ||

| Stephania yunnanensis | Tubers | A source of diverse alkaloids | ||

| Stephania pierrei | Tubers | Contains fangchinoline, cepharantine, and tetrandrine | ||

| Rhamnaceae | Ziziphus | Ziziphus jujuba | Seeds, Leaves | A source of cyclopeptide and other alkaloids |

| Magnoliaceae | Magnolia | Magnolia officinalis | Bark | Reported to contain this compound[6] |

| Lauraceae | Neolitsea | Neolitsea konishii | Not specified | Reported to contain this compound[6] |

| Berberidaceae | Caulophyllum | Caulophyllum thalictroides | Rhizomes | Reported to contain this compound[7] |

| Annonaceae | Xylopia | Xylopia parviflora | Not specified | Reported to contain this compound[7] |

Isolation and Purification of this compound: A Detailed Methodological Approach

The isolation of this compound, as an aporphine alkaloid, generally follows a multi-step process involving extraction, acid-base partitioning, and chromatographic purification. The following protocol is a synthesized methodology based on established procedures for the isolation of aporphine alkaloids from plant materials.

General Experimental Workflow

References

- 1. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Calcium channel blocker - Wikipedia [en.wikipedia.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. benchchem.com [benchchem.com]

- 7. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Corytuberine Enantiomers: A Technical Guide

Introduction

Corytuberine is a naturally occurring aporphine (B1220529) alkaloid found in various plant species. As a chiral molecule, it exists in two enantiomeric forms: (+)-corytuberine and (-)-corytuberine. The spatial arrangement of atoms in enantiomers can lead to significant differences in their interactions with chiral biological targets such as receptors and enzymes, resulting in distinct pharmacological profiles. This technical guide aims to provide a comprehensive overview of the pharmacological properties of this compound enantiomers, with a focus on their receptor binding affinities and functional activities. However, a comprehensive search of the scientific literature reveals a significant lack of specific quantitative data on the individual enantiomers of this compound. While general information about aporphine alkaloids and the importance of stereochemistry in their biological activity is available, detailed studies characterizing the distinct pharmacological profiles of (+)- and (-)-corytuberine are not present in the public domain.

This guide will, therefore, summarize the available qualitative information and provide a framework for the types of experimental protocols and data that would be necessary to fully elucidate the pharmacological profiles of this compound enantiomers.

I. Receptor Binding Affinity

Receptor binding assays are crucial for determining the affinity of a ligand for a specific receptor. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in the presence of a radiolabeled competitor. A lower Ki value indicates a higher binding affinity.

Data Presentation: Receptor Binding Affinities (Ki)

A comprehensive pharmacological profile would require determining the Ki values of (+)- and (-)-corytuberine at a range of relevant receptors, including but not limited to dopamine, serotonin, adrenergic, and opioid receptors. As this data is not currently available in published literature, the following table is presented as a template for how such data would be structured.

| Receptor Subtype | (+)-Corytuberine Ki (nM) | (-)-Corytuberine Ki (nM) | Reference Compound | Reference Compound Ki (nM) |

| Dopamine Receptors | ||||

| D1 | Data not available | Data not available | SCH23390 | Value |

| D2 | Data not available | Data not available | Spiperone | Value |

| D3 | Data not available | Data not available | (+)-7-OH-DPAT | Value |

| D4 | Data not available | Data not available | Spiperone | Value |

| D5 | Data not available | Data not available | SCH23390 | Value |

| Opioid Receptors | ||||

| μ (mu) | Data not available | Data not available | DAMGO | Value |

| δ (delta) | Data not available | Data not available | DPDPE | Value |

| κ (kappa) | Data not available | Data not available | U-50,488 | Value |

| Adrenergic Receptors | ||||

| α1A | Data not available | Data not available | Prazosin | Value |

| α2A | Data not available | Data not available | Rauwolscine | Value |

| β1 | Data not available | Data not available | CGP 20712A | Value |

| β2 | Data not available | Data not available | ICI 118,551 | Value |

Experimental Protocols: Radioligand Binding Assay

A standard experimental approach to determine the binding affinities of this compound enantiomers would involve competitive radioligand binding assays.

Workflow for a Generic Radioligand Binding Assay:

Caption: Workflow for a typical radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation:

-

Cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells) are harvested.

-

The cells are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

-

Binding Assay:

-

In a multi-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]-Spiperone for D2 receptors) at a concentration near its Kd.

-

Increasing concentrations of the unlabeled this compound enantiomer are added to displace the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

-

The plate is incubated at a specific temperature for a set time to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

The IC50 (the concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

II. Functional Activity

Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor. These assays measure the biological response following receptor activation or inhibition. Key parameters include EC50 (the concentration of an agonist that produces 50% of the maximal response) and Emax (the maximum response produced by the agonist). For antagonists, the IC50 (the concentration that inhibits 50% of the response to a known agonist) is determined.

Data Presentation: Functional Activity (EC50/IC50 and Emax)

Similar to binding affinity, specific functional activity data for this compound enantiomers is not available. The following table serves as a template for presenting such data.

| Receptor Subtype | Assay Type | Parameter | (+)-Corytuberine | (-)-Corytuberine |

| Dopamine Receptors | ||||

| D1 | cAMP Accumulation | EC50 (nM) | Data not available | Data not available |

| Emax (%) | Data not available | Data not available | ||

| D2 | cAMP Inhibition | IC50 (nM) | Data not available | Data not available |

| Emax (%) | Data not available | Data not available | ||

| Opioid Receptors | ||||

| μ (mu) | [³⁵S]GTPγS Binding | EC50 (nM) | Data not available | Data not available |

| Emax (%) | Data not available | Data not available |

Experimental Protocols: Functional Assays

A variety of functional assays can be employed depending on the receptor and its signaling pathway.

Workflow for a cAMP Functional Assay:

Caption: Workflow for a typical cAMP functional assay.

Detailed Methodology (cAMP Assay for Gs and Gi-coupled receptors):

-

Cell Culture: Cells expressing the receptor of interest are cultured and seeded into 96- or 384-well plates.

-

Assay Procedure:

-

For Gs-coupled receptors (e.g., D1), cells are incubated with increasing concentrations of the this compound enantiomer.

-

For Gi-coupled receptors (e.g., D2, μ-opioid), cells are incubated with a fixed concentration of an agonist (e.g., forskolin to stimulate adenylyl cyclase) and increasing concentrations of the this compound enantiomer to measure inhibition.

-

The incubation is carried out for a specific time at 37°C.

-

-

cAMP Measurement:

-

The cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Data Analysis:

-

Dose-response curves are generated by plotting the cAMP concentration against the logarithm of the enantiomer concentration.

-

EC50, IC50, and Emax values are determined using non-linear regression analysis.

-

III. Signaling Pathways

Understanding the signaling pathways activated or inhibited by this compound enantiomers is crucial for predicting their physiological effects.

Dopamine D1 Receptor (Gs-coupled) Signaling Pathway:

Caption: Simplified Dopamine D1 Receptor signaling pathway.

μ-Opioid Receptor (Gi-coupled) Signaling Pathway:

Caption: Simplified μ-Opioid Receptor signaling pathway.

While the chemical structure of this compound is known, a detailed understanding of the pharmacological profiles of its individual enantiomers is currently absent from the scientific literature. This guide highlights the critical need for research in this area. The provided templates for data presentation and detailed experimental protocols offer a clear roadmap for future studies. Elucidating the stereoselective pharmacology of (+)- and (-)-corytuberine at various CNS receptors will be essential for understanding their potential therapeutic applications and for guiding any future drug development efforts based on this natural product scaffold. Researchers are encouraged to undertake these studies to fill this significant knowledge gap.

Corytuberine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Biosynthesis, Pharmacology, and Experimental Analysis of a Promising Aporphine (B1220529) Alkaloid

Introduction

Corytuberine is a naturally occurring aporphine alkaloid found in various plant species, notably within the Papaveraceae and Magnoliaceae families. As a secondary metabolite, it is part of a diverse class of nitrogen-containing compounds with a wide range of pharmacological activities. Aporphine alkaloids, characterized by their tetracyclic dibenzo[de,g]quinoline ring system, have garnered significant interest in the scientific community for their potential therapeutic applications, including neuroleptic, antinociceptive, and cytotoxic effects. This technical guide provides a comprehensive overview of this compound, consolidating available data on its biosynthesis, pharmacological properties, and the experimental methodologies used for its study. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the potential of this compound as a lead compound for novel therapeutics.

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process that begins with the amino acid L-tyrosine. Through a series of reactions, L-tyrosine is converted to (S)-reticuline, a pivotal intermediate in the biosynthesis of numerous isoquinoline (B145761) alkaloids. The final step in the formation of this compound involves an intramolecular C-C phenol (B47542) coupling of (S)-reticuline, a reaction catalyzed by (S)-corytuberine synthase.[1]

Pharmacological Activities

This compound has been reported to exhibit a range of pharmacological effects, including neuroleptic-like, antinociceptive, and cytotoxic activities. These properties suggest its potential as a scaffold for the development of new drugs targeting the central nervous system and cancer.

Neuroleptic-like and Antinociceptive Effects

Studies on aporphine alkaloids, including this compound, have demonstrated neuroleptic-like effects in mice, such as inhibition of exploratory rearing activity, induction of palpebral ptosis, catalepsy, and hypothermia.[2] Additionally, this compound has shown antinociceptive (pain-reducing) effects in hot plate and phenylquinone-induced writhing tests in mice.[2] Unlike morphine, the antinociceptive effect of this compound in the writhing test was not antagonized by naloxone, suggesting a mechanism independent of opioid receptors for this specific response.[2] However, in the hot plate test, the antijumping effect was inhibited by naloxone, indicating some involvement of the opioid system.[2]

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against certain cancer cell lines. Specifically, it has been shown to be active against SMMC-7721 human hepatoma cells.

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) | Reference |

| SMMC-7721 | 73.22 ± 2.35 | [3] |

Mechanism of Action

The precise mechanisms of action for all of this compound's pharmacological effects are not fully elucidated. However, based on its structural similarity to other aporphine alkaloids and preliminary findings, its activities are likely mediated through interactions with various neurotransmitter systems. Aporphine alkaloids are known to interact with dopamine, serotonin, adrenergic, and acetylcholine (B1216132) receptors.[4]

Dopaminergic System Interaction (Hypothesized)

The neuroleptic-like effects of this compound, such as catalepsy, strongly suggest an interaction with the dopaminergic system. It is hypothesized that this compound may act as an antagonist or partial agonist at dopamine D2 receptors, a common mechanism for typical antipsychotic drugs. Blockade of D2 receptors in the nigrostriatal pathway can lead to the observed motor side effects.

Opioid System Interaction (Partial)

The naloxone-reversible antijumping effect in the hot plate test suggests a partial interaction with the opioid system. This compound may act as a weak agonist or modulator at certain opioid receptors, contributing to its antinociceptive profile under specific pain modalities.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound. While specific protocols for this compound are not always available, the following represent standard and widely accepted methods for the isolation, quantification, and pharmacological evaluation of aporphine alkaloids.

Isolation of this compound from Plant Material (General Protocol)

The following is a general procedure for the extraction and isolation of alkaloids from plant sources, which can be adapted for this compound from plants such as Corydalis cava or Dicranostigma leptopodum.[5]

Materials:

-

Dried and powdered plant material

-

Methanol (B129727) (MeOH)

-

Chloroform (B151607) (CHCl3)

-

Ammonia (B1221849) solution (NH4OH)

-

Hydrochloric acid (HCl)

-

Sodium sulfate (B86663) (Na2SO4)

-

Silica (B1680970) gel for column chromatography

-

Solvents for column chromatography (e.g., gradients of chloroform and methanol)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp

Procedure:

-

Extraction: Macerate the powdered plant material with methanol at room temperature for 48-72 hours. Repeat the extraction process three times.

-

Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acid-Base Partitioning:

-

Suspend the crude extract in 2% aqueous HCl and filter.

-

Wash the acidic solution with chloroform to remove neutral and acidic compounds.

-

Basify the aqueous layer to pH 9-10 with ammonia solution.

-

Extract the liberated alkaloids with chloroform. Repeat the extraction three times.

-

-

Drying and Concentration: Combine the chloroform extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the total alkaloid fraction.

-

Column Chromatography:

-

Prepare a silica gel column packed in chloroform.

-

Apply the total alkaloid fraction to the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with pure chloroform and gradually adding methanol.

-

Collect fractions and monitor the separation by TLC.

-

-

Purification: Combine fractions containing the compound of interest (identified by comparison with a standard or by spectroscopic methods) and re-chromatograph if necessary to achieve high purity.

-

Crystallization: Crystallize the purified this compound from a suitable solvent system (e.g., methanol-chloroform) to obtain pure crystals.

Quantification of this compound by HPLC (General Method)

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be developed for the quantification of this compound. The following is a general starting point for method development.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

-

Data acquisition and processing software

Chromatographic Conditions (to be optimized):

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (containing an additive like 0.1% trifluoroacetic acid or ammonium (B1175870) acetate (B1210297) buffer to improve peak shape).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-30 °C

-

Detection Wavelength: Determined by UV-Vis scan of pure this compound (typically around 280 nm for aporphine alkaloids).

-

Injection Volume: 10-20 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of pure this compound in methanol and dilute to create a series of calibration standards of known concentrations.

-

Sample Preparation: Extract the plant material or formulate the sample in a suitable solvent (e.g., methanol) and filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Catalepsy Test in Mice

This test is used to assess the cataleptic effects of neuroleptic drugs.

Materials:

-

Male Swiss mice (20-25 g)

-

Horizontal bar (3 mm in diameter, 5 cm above the bench)

-

This compound solution

-

Vehicle control (e.g., saline with a small amount of Tween 80)

-

Positive control (e.g., haloperidol)

-

Stopwatch

Procedure:

-

Administer this compound, vehicle, or positive control to the mice (e.g., intraperitoneally).

-

At various time points after administration (e.g., 30, 60, 90, 120 minutes), gently place the forepaws of the mouse on the horizontal bar.

-

Measure the time the mouse remains in this unnatural posture with a stopwatch. The endpoint is when the mouse removes both paws from the bar. A cut-off time (e.g., 180 seconds) should be established.

-

Record the latency to movement for each mouse.

Hot Plate Test in Mice

This test is used to evaluate the central antinociceptive activity of a compound.

Materials:

-

Male Swiss mice (20-25 g)

-

Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C)

-

This compound solution

-

Vehicle control

-

Positive control (e.g., morphine)

-

Stopwatch

Procedure:

-

Administer this compound, vehicle, or positive control to the mice (e.g., intraperitoneally).

-

At a predetermined time after administration (e.g., 30 minutes), place the mouse on the hot plate.

-

Start the stopwatch and observe the mouse for signs of nociception, such as licking of the hind paws or jumping.

-

Stop the stopwatch at the first sign of a nociceptive response and record the latency.

-

A cut-off time (e.g., 30-60 seconds) should be used to prevent tissue damage. If the mouse does not respond within the cut-off time, it should be removed from the hot plate and the latency recorded as the cut-off time.

Data Presentation

As more quantitative data for this compound becomes available, it should be summarized in clearly structured tables for easy comparison. The following are templates for presenting such data.

Table 2: Receptor Binding Affinities (Ki) of this compound (Data Not Currently Available)

| Receptor Subtype | Radioligand | Ki (nM) | Hill Slope (nH) |

| Dopamine D1 | [³H]SCH23390 | - | - |

| Dopamine D2 | [³H]Spiperone | - | - |

| Serotonin 5-HT1A | [³H]8-OH-DPAT | - | - |

| Serotonin 5-HT2A | [³H]Ketanserin | - | - |

| α1-Adrenergic | [³H]Prazosin | - | - |

| α2-Adrenergic | [³H]Yohimbine | - | - |

| Muscarinic M1 | [³H]Pirenzepine | - | - |

| Nicotinic α4β2 | [³H]Epibatidine | - | - |

Table 3: In Vivo Pharmacological Effects of this compound (Data Not Currently Available)

| Assay | Endpoint | ED50 (mg/kg) | Route of Administration |

| Catalepsy Test | Time on bar | - | i.p. |

| Hot Plate Test | Latency to response | - | i.p. |

| Phenylquinone Writhing | % Inhibition | - | i.p. |

Conclusion and Future Directions

This compound is a promising aporphine alkaloid with a range of pharmacological activities that warrant further investigation. Its neuroleptic-like, antinociceptive, and cytotoxic effects suggest its potential as a lead compound for the development of novel therapeutics. However, a significant amount of research is still required to fully characterize its pharmacological profile and mechanism of action.

Future research should focus on:

-

Determining the binding affinities of this compound for a wide range of neurotransmitter receptors to elucidate its primary molecular targets.

-

Conducting dose-response studies for its in vivo effects to establish its potency (ED50 values).

-

Investigating its effects on intracellular signaling pathways, such as cAMP levels and G-protein activation, to confirm its mechanism of action at the cellular level.

-

Developing and validating a specific and sensitive analytical method, such as RP-HPLC, for the routine quantification of this compound in biological matrices and herbal preparations.

-

Exploring the structure-activity relationships of this compound derivatives to optimize its pharmacological properties and reduce potential side effects.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this intriguing natural product.

References

- 1. Molecular Determinants for Competitive Inhibition of α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn-links.lww.com [cdn-links.lww.com]

- 5. Structural insights into the human D1 and D2 dopamine receptor signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]

Initial Cytotoxicity Screening of Corytuberine on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial cytotoxicity screening of Corytuberine, an aporphine (B1220529) alkaloid, against cancer cell lines. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of its anti-cancer potential. This document summarizes the available quantitative data on its cytotoxic effects, outlines detailed experimental protocols for assessing its activity, and visualizes its potential mechanisms of action through signaling pathway diagrams. The information presented herein is intended to serve as a foundational resource for further preclinical investigation of this compound as a potential therapeutic agent.

Introduction

This compound is a naturally occurring aporphine alkaloid found in various plant species. Alkaloids as a class of compounds have long been a source of potent therapeutic agents, including several clinically successful anti-cancer drugs. The initial evaluation of a novel compound's anti-cancer potential invariably begins with in vitro cytotoxicity screening against a panel of cancer cell lines. This process is crucial for determining the compound's potency and selectivity, providing the foundational data necessary for further development. This guide focuses on the available data and methodologies for the initial cytotoxicity assessment of this compound.

Quantitative Cytotoxicity Data

The primary metric for quantifying the cytotoxic effect of a compound is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Currently, the publicly available data on the cytotoxic activity of this compound is limited. One study has reported the IC50 value of this compound against the SMMC-7721 human hepatocellular carcinoma cell line.

Table 1: IC50 Value of this compound against a Human Cancer Cell Line

| Cell Line | Cancer Type | IC50 (µM) |

| SMMC-7721 | Hepatocellular Carcinoma | 73.22 ± 2.35[1] |

This data represents a single study and further research is required to establish a comprehensive cytotoxicity profile of this compound across a broader range of cancer cell lines.

Experimental Protocols

The following section details a standard experimental protocol for determining the cytotoxicity of this compound against adherent cancer cell lines using the MTT assay. This protocol is based on established methodologies for in vitro cytotoxicity screening.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

This compound (of known purity)

-

Dimethyl sulfoxide (B87167) (DMSO, sterile)

-

Cancer cell line of interest (e.g., SMMC-7721, MCF-7, A549, etc.)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS, sterile)

-

MTT solution (5 mg/mL in PBS, sterile-filtered and protected from light)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

-

96-well flat-bottom sterile microplates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations for testing (e.g., 0.1, 1, 10, 50, 100, 200 µM). Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent-induced cytotoxicity.

-

Include a vehicle control (medium with the same final concentration of DMSO as the treated wells) and a positive control (a known cytotoxic agent like doxorubicin). Also include wells with medium only as a blank.

-

After 24 hours of cell attachment, remove the medium from the wells and add 100 µL of the prepared this compound dilutions, vehicle control, or positive control.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, protected from light.

-

-

Formazan Solubilization:

-

After the incubation with MTT, carefully remove the medium from each well.

-

Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

Plot the percentage of cell viability against the log of the this compound concentration.

-

Determine the IC50 value from the dose-response curve using non-linear regression analysis.

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the cytotoxicity of this compound using the MTT assay.

Potential Signaling Pathways and Mechanism of Action

While specific studies on the signaling pathways modulated by this compound in cancer cells are not yet available, the mechanisms of action of other aporphine alkaloids suggest potential targets. These often involve the induction of apoptosis (programmed cell death) and interference with key signaling pathways that regulate cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.

Hypothetical Apoptosis Induction Pathway

Apoptosis is a critical process for eliminating damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Many natural compounds exert their anti-cancer effects by triggering apoptosis.

Caption: Hypothetical apoptosis pathways potentially modulated by this compound.

Potential Modulation of Pro-Survival Signaling Pathways

The PI3K/Akt and MAPK/ERK pathways are crucial for cell growth, proliferation, and survival, and are often hyperactivated in cancer. Inhibition of these pathways is a key strategy in cancer therapy. It is plausible that this compound could exert its cytotoxic effects by downregulating these pro-survival signals.

Caption: Potential inhibitory effects of this compound on pro-survival signaling pathways.

Conclusion and Future Directions

The initial cytotoxicity screening data for this compound, although limited, suggests that it possesses anti-proliferative activity against a human cancer cell line. This technical guide provides a framework for the systematic evaluation of this compound. To further elucidate its potential as an anti-cancer agent, the following steps are recommended:

-

Expanded Cytotoxicity Screening: Evaluate the cytotoxic effects of this compound against a diverse panel of human cancer cell lines representing various tumor types (e.g., breast, lung, colon, prostate, leukemia) to determine its spectrum of activity and potential selectivity.

-

Mechanism of Action Studies: Investigate the molecular mechanisms underlying this compound-induced cytotoxicity. This should include assays for apoptosis induction (e.g., Annexin V/PI staining, caspase activation assays) and cell cycle analysis (e.g., flow cytometry).

-

Signaling Pathway Analysis: Utilize techniques such as Western blotting to determine the effect of this compound on key proteins within the PI3K/Akt, MAPK/ERK, and apoptosis signaling pathways.

-

In Vivo Studies: Should in vitro studies yield promising results, subsequent evaluation in animal models of cancer will be necessary to assess its efficacy and safety in a physiological context.

This guide serves as a starting point for the comprehensive investigation of this compound, a compound that warrants further exploration in the quest for novel cancer therapeutics.

References

The Neuroleptic Potential of Corytuberine and Related Aporphine Alkaloids: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the neuroleptic-like effects of the aporphine (B1220529) alkaloid, Corytuberine, and its structural analogs. Aporphine alkaloids represent a class of naturally occurring compounds with a tetracyclic core structure that have demonstrated significant activity within the central nervous system. Their pharmacological profile, particularly their interaction with dopaminergic and serotonergic systems, suggests a potential for the development of novel antipsychotic agents. This whitepaper synthesizes the available preclinical data, details key experimental methodologies for assessing neuroleptic-like activity, and elucidates the primary signaling pathways implicated in their mechanism of action. Due to the limited availability of specific quantitative binding data for this compound, this guide also includes comparative data for other relevant aporphine alkaloids to provide a broader context for its potential pharmacological profile.

Introduction: Aporphine Alkaloids as Neuroleptic Agents

Aporphine alkaloids are a large and structurally diverse group of isoquinoline (B145761) alkaloids found in various plant species. Their core chemical structure, a dibenzo[de,g]quinoline ring system, provides a scaffold for a wide range of pharmacological activities. Several members of this class, including Bulbocapnine, Boldine, and Glaucine, have been shown to exhibit neuroleptic-like effects in preclinical models. These effects are primarily attributed to their interaction with dopamine (B1211576) and serotonin (B10506) receptors, key targets for antipsychotic drugs.

This compound, an aporphine alkaloid, has been specifically identified as eliciting neuroleptic-like behaviors such as catalepsy and inhibition of exploratory activity in animal models. While it shares some pharmacological properties with other aporphines, it also exhibits distinct effects, such as being proconvulsant and prostereotypic in certain assays, highlighting the nuanced structure-activity relationships within this class of compounds. Understanding the detailed receptor interaction profile and the downstream signaling consequences of this compound is crucial for evaluating its potential as a lead compound in neuroleptic drug discovery.

Quantitative Pharmacology: Receptor Binding Affinities

A critical aspect of characterizing a potential neuroleptic agent is to quantify its binding affinity for various neurotransmitter receptors. The primary targets for antipsychotic drugs are dopamine D2 receptors, with modulation of serotonin (5-HT) and adrenergic receptors also playing a significant role in efficacy and side-effect profiles.

While specific quantitative binding data (Ki or IC50 values) for this compound at key neuroreceptors is not extensively available in the public domain, the following tables summarize the available data for structurally related aporphine alkaloids to provide a comparative context. A lower Ki value indicates a higher binding affinity.

Table 1: Comparative Binding Affinities (Ki in nM) of Aporphine Alkaloids at Dopamine Receptors

| Alkaloid | D1 Receptor | D2 Receptor | Reference |

| (R)-Aporphine | 717 | 527 | [1] |

| (this compound) | Data not available | Data not available |

Table 2: Comparative Binding Affinities (Ki in nM) of Aporphine Alkaloids at Serotonin Receptors

| Alkaloid | 5-HT1A Receptor | 5-HT2A Receptor | Reference |

| Nantenine | Moderate Affinity | Antagonist Activity | [2] |

| (this compound) | Data not available | Data not available |

Table 3: Comparative Binding Affinities (pKi) of Aporphine Alkaloids at α1-Adrenergic Receptors

| Alkaloid | α1A Receptor | α1B Receptor | α1D Receptor | Reference |

| Roemerine | 6.6 | 5.5 | 6.2 | [3] |

| Anonaine | Lower than Roemerine | Lower than Roemerine | Lower than Roemerine | [3] |

| Pukateine | Lower than Roemerine | Lower than Roemerine | Similar to Roemerine | [3] |

| (this compound) | Data not available | Data not available | Data not available |

Note: The lack of specific binding data for this compound underscores the need for further in vitro pharmacological profiling of this compound.

Key Experimental Protocols

The following sections detail the methodologies for key in vivo and in vitro experiments used to characterize the neuroleptic-like effects of aporphine alkaloids.

In Vivo Behavioral Assays

Objective: To assess the induction of catalepsy, a state of motor immobility and a hallmark of neuroleptic activity.

Methodology:

-

Animal Model: Male Swiss mice are commonly used.

-

Apparatus: A horizontal wooden bar (approximately 0.9 cm in diameter) is elevated 3 cm above a flat surface.

-

Procedure:

-

Mice are administered this compound or a reference neuroleptic (e.g., haloperidol) via intraperitoneal (i.p.) injection.

-

At predetermined time points post-injection (e.g., 30, 60, 90, and 120 minutes), each mouse is gently placed with its forepaws resting on the bar.

-

The latency to remove both forepaws from the bar is recorded.

-

A cut-off time (e.g., 180 or 720 seconds) is established to prevent undue stress on the animal. If the mouse remains in the cataleptic posture for the cut-off duration, this time is recorded.

-

-

Data Analysis: The mean latency to descend is calculated for each treatment group and compared to a vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Objective: To evaluate the analgesic effects of the compound, which can be a characteristic of some neuroleptics.

Methodology:

-

Animal Model: Male albino mice are typically used.

-

Apparatus: A commercially available hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Procedure:

-

The basal reaction time of each mouse to the thermal stimulus is determined by placing it on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking of the hind paws or jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

-

Animals are then treated with this compound, a reference analgesic (e.g., morphine), or a vehicle.

-

The reaction time is measured again at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

-

-

Data Analysis: The percentage of the maximal possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100. The results are then analyzed for statistical significance.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for specific neurotransmitter receptors (e.g., dopamine D2, serotonin 5-HT2A).

Methodology:

-

Materials:

-

Cell membranes expressing the target receptor (e.g., from transfected cell lines or specific brain regions).

-

A specific radioligand for the target receptor (e.g., [3H]spiperone for D2 receptors).

-

This compound at a range of concentrations.

-

A known "displacer" compound to determine non-specific binding (e.g., a high concentration of unlabeled haloperidol).

-

Assay buffer and a filtration apparatus with glass fiber filters.

-

-

Procedure:

-

In a series of tubes, the cell membranes, radioligand, and varying concentrations of this compound (or the displacer for non-specific binding) are incubated in the assay buffer.

-

The incubation is carried out at a specific temperature and for a duration sufficient to reach binding equilibrium.

-

The reaction is terminated by rapid filtration through the glass fiber filters, which trap the cell membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Signaling Pathways

The neuroleptic effects of aporphine alkaloids are believed to be mediated through the modulation of intracellular signaling cascades downstream of dopamine and serotonin receptors. The following diagrams illustrate the key pathways implicated in the action of antipsychotic drugs that target the dopamine D2 receptor.

References

Corytuberine: A Technical Guide to its Role in Traditional Herbal Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corytuberine, a prominent aporphine (B1220529) alkaloid found within the Corydalis genus, has been a cornerstone of traditional herbal medicine for centuries, particularly in managing pain and inflammation. This technical guide provides a comprehensive overview of the scientific understanding of this compound, focusing on its traditional applications, pharmacological activities, and underlying mechanisms of action. This document synthesizes available quantitative data, details experimental protocols for its study, and visualizes its known signaling pathways to support further research and drug development efforts.

Introduction

Plants of the Corydalis genus, belonging to the Papaveraceae family, have a long and storied history of use in traditional Chinese medicine (TCM) for their potent analgesic properties.[1][2][3] These plants are rich in a diverse array of isoquinoline (B145761) alkaloids, with this compound being a significant constituent.[4] In TCM, Corydalis preparations are often included in formulations aimed at invigorating the blood, promoting the flow of qi (vital energy), and alleviating pain from various etiologies.[3] This guide delves into the scientific evidence that is beginning to elucidate the traditional use of this compound, providing a technical foundation for its modern pharmacological exploration.

Traditional Herbal Medicine Applications

In traditional Chinese medicine, the tuber of Corydalis species is the primary part used for its medicinal properties. It is a key ingredient in several formulations designed to treat pain.

Traditional Formulations:

-

Jin Lingzi San (金鈴子散): This classic formula combines equal parts of Melia toosendan (Chuan Lian Zi) and Corydalis (Yan Hu Suo). It is traditionally used to alleviate pain by regulating qi and invigorating the blood. The typical dosage involves grinding the herbs into a powder and taking 9 grams per dose, often with wine to enhance its blood-circulating effects.[2]

-